molecular formula C23H18BrN3O5S3 B11634894 N-(3-bromophenyl)-2-{(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

N-(3-bromophenyl)-2-{(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Cat. No.: B11634894
M. Wt: 592.5 g/mol
InChI Key: MBPBXGMZEHSWAG-VXPUYCOJSA-N
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Description

The compound N-(3-bromophenyl)-2-{(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide features a 3-bromophenylacetamide core linked to a hybrid heterocyclic system comprising a (3Z)-configured indole-thiazolidinone scaffold. Key structural attributes include:

  • Z-configuration at the 3-position of the indole ring, influencing stereoelectronic properties.
  • A 2-thioxo group on the thiazolidinone, contributing to sulfur-mediated interactions.

These features distinguish it from simpler acetamide or thiazolidinone derivatives and suggest unique physicochemical and biological properties .

Properties

Molecular Formula

C23H18BrN3O5S3

Molecular Weight

592.5 g/mol

IUPAC Name

N-(3-bromophenyl)-2-[(3Z)-3-[3-(1,1-dioxothiolan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C23H18BrN3O5S3/c24-13-4-3-5-14(10-13)25-18(28)11-26-17-7-2-1-6-16(17)19(21(26)29)20-22(30)27(23(33)34-20)15-8-9-35(31,32)12-15/h1-7,10,15H,8-9,11-12H2,(H,25,28)/b20-19-

InChI Key

MBPBXGMZEHSWAG-VXPUYCOJSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC(=CC=C5)Br)/SC2=S

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC(=CC=C5)Br)SC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-{(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thiourea derivative with a haloketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Indole Moiety: The indole ring can be introduced via a condensation reaction with an appropriate indole derivative.

    Bromination: The bromophenyl group is introduced through a bromination reaction using bromine or a brominating agent.

    Final Coupling: The final step involves coupling the bromophenyl group with the thiazolidinone-indole intermediate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic steps to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazolidinone ring.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Structural Formula

The structural formula can be represented as follows:

\text{N 3 bromophenyl 2 3Z 3 3 1 1 dioxidotetrahydrothiophen 3 yl 4 oxo 2 thioxo 1 3 thiazolidin 5 ylidene 2 oxo 2 3 dihydro 1H indol 1 yl}acetamide}

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(3-bromophenyl)-2-{(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide exhibit significant antimicrobial properties. Research has shown that derivatives of thiazolidinones possess potent activity against various bacterial strains and fungi. For instance, the antimicrobial efficacy of synthesized derivatives was evaluated against Gram-positive and Gram-negative bacteria using standard methods such as the turbidimetric method .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Studies involving similar thiazolidinone derivatives have demonstrated their ability to inhibit cancer cell proliferation. For example, certain derivatives showed promising results against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) using the Sulforhodamine B assay . Molecular docking studies further support these findings by illustrating favorable binding interactions with cancer-related targets.

Molecular Docking Studies

Molecular docking is a critical tool in understanding the interaction between compounds and biological macromolecules. In the case of this compound, computational studies can elucidate its binding affinity to various receptors involved in disease pathways. These insights are essential for optimizing the compound's structure for enhanced efficacy .

Case Study 1: Antimicrobial Efficacy

A study highlighted the synthesis of thiazolidinone derivatives similar to N-(3-bromophenyl)-2-{(3Z)-... which were tested for antimicrobial activity against various pathogens. The results indicated that specific derivatives exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Activity Assessment

Another research effort focused on evaluating the anticancer properties of related compounds against MCF7 cell lines. The study utilized SRB assays to quantify cell viability post-treatment with synthesized compounds, revealing that certain derivatives significantly reduced cell proliferation compared to controls .

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-{(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups suggests it could engage in hydrogen bonding, hydrophobic interactions, and covalent modifications of target proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Halogen-Substituted Phenyl Analogs

N-(3-Chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide ()
  • Structural Differences: Halogen: Bromine (Br) vs. chlorine (Cl) on the phenyl ring. Bromine’s larger atomic radius increases hydrophobicity and steric bulk. Thiazolidinone Substituent: 1,1-Dioxidotetrahydrothiophen-3-yl (sulfone) vs. 4-methylbenzyl (non-polar alkyl-aryl).
  • Implications :
    • The sulfone group in the target compound enhances solubility and hydrogen-bond acceptor capacity compared to the lipophilic 4-methylbenzyl group.
    • Bromine may improve target binding via stronger van der Waals interactions but could reduce metabolic stability .
2-[(5Z)-5-(3-Bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)acetamide ()
  • Structural Differences: Core System: The target compound integrates an indole ring, whereas ’s analog uses a benzylidene-thiazolidinone. Substituents: Phenethyl acetamide vs. 3-bromophenyl acetamide.
  • Implications: The indole moiety in the target compound may enable π-π stacking with aromatic residues in enzyme active sites.

Thiazolidinone-Acetamide Derivatives with Varied Substituents

N-Benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide ()
  • Structural Differences: Thiazolidinone Substituent: Butyl vs. sulfone-containing tetrahydrothiophene. Acetamide Linkage: Carboxamide (directly bonded) vs. extended acetamide with indole.
  • Implications: The butyl group in ’s compound confers high lipophilicity, favoring membrane penetration but limiting solubility.

Antimicrobial Thiazolidinone-Benzothiazole Hybrids ()

Compounds like N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide exhibit:

  • Structural Contrasts: Benzothiazole vs. indole-thiazolidinone core. Carboxamide vs. acetamide linkages.
  • Implications :
    • Benzothiazole’s electron-deficient ring may enhance interactions with microbial enzymes.
    • The target compound’s indole system could offer broader hydrogen-bonding versatility .

Key Physicochemical Comparisons

Property Target Compound (Cl Analogen) (Bromobenzylidene)
Molecular Weight ~600 g/mol (estimated) ~550 g/mol ~500 g/mol
LogP ~3.5 (predicted) ~3.0 ~4.0
Hydrogen Bond Acceptors 8 (sulfone + carbonyls) 6 5
Solubility Moderate (due to sulfone) Low (Cl + methylbenzyl) Very low (phenethyl)

Tables and Figures :

  • Table 1: Comparative analysis of substituent effects on LogP and solubility.
  • Figure 1: Overlay of thiazolidinone cores highlighting sulfone vs. benzyl substituents.

Biological Activity

N-(3-bromophenyl)-2-{(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its antimicrobial, cytotoxic, and pharmacological properties based on various studies.

Chemical Structure

The compound features a unique structure that integrates multiple functional groups, contributing to its biological activity. The presence of the bromophenyl group and thiazolidinone moiety are particularly notable for their roles in biological interactions.

Antimicrobial Activity

Research has shown that derivatives of thiazolidinones exhibit significant antimicrobial properties. A study evaluating similar compounds found that they were effective against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values were determined using microdilution methods.

CompoundMIC (μmol/mL)MBC (μmol/mL)
4d10.7 - 21.421.4 - 40.2
4pNot specifiedNot specified
3hNot specifiedNot specified

These findings suggest that N-(3-bromophenyl)-2-{(3Z)-... may possess similar antimicrobial efficacy, warranting further investigation into its specific activity against pathogens .

Cytotoxicity and Antitumor Effects

The cytotoxic effects of the compound were assessed against various cancer cell lines. For instance, a related compound showed an IC50 value of approximately 83.20 μM against K562 cells, indicating moderate cytotoxicity . The assessment involved comparing the compound's effects with known anticancer agents like doxorubicin.

Key Findings:

  • Cytotoxicity Assay : The compound exhibited varying degrees of cytotoxicity across different cell lines.
  • Mechanism of Action : Potential mechanisms include cell cycle arrest and induction of apoptosis, similar to other compounds in its class .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of N-(3-bromophenyl)-2-{(3Z)-... to various biological targets. These studies indicate potential interactions with key enzymes and receptors involved in cancer progression and microbial resistance.

Target EnzymeBinding Energy (kcal/mol)Inhibition Constant (Ki, µM)
PPARγ-8.470.62
VEGFR2-9.430.121

These results suggest that the compound may function as a selective inhibitor for certain pathways relevant to cancer and infection .

Case Studies

Several case studies have been documented where similar compounds have been utilized in therapeutic settings:

  • Antimicrobial Therapy : In clinical settings, thiazolidinone derivatives have been used effectively against resistant strains of bacteria.
  • Cancer Treatment : Compounds with structural similarities have shown promise in clinical trials for treating specific types of cancer, indicating the potential for N-(3-bromophenyl)-2-{(3Z)-... to be developed as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can intermediates be validated?

  • Methodological Answer : The synthesis involves multi-step heterocyclic coupling. Key steps include:

  • Step 1 : Formation of the indole-thiazolidinone core via condensation of 3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidine with isatin derivatives under reflux in acetic acid (Z-configuration confirmed by NMR coupling constants) .
  • Step 2 : N-Acylation of the bromophenyl group using 2-chloroacetamide in the presence of K₂CO₃ in DMF at 80°C .
  • Validation : Intermediate purity is assessed via TLC (silica gel, ethyl acetate/hexane 3:7), and final structure confirmation requires X-ray crystallography (as demonstrated for analogous indole-thiosemicarbazones) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for the (3Z)-thiazolidinone-indole system (e.g., vinyl proton at δ 7.2–7.4 ppm with coupling constant J = 12–14 Hz indicating Z-stereochemistry) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • FT-IR : Identify thioxo (C=S) stretch at ~1250 cm⁻¹ and carbonyl (C=O) stretches at ~1700 cm⁻¹ .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereoselectivity of the (3Z)-thiazolidinone-indole core?

  • Methodological Answer :

  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states favoring Z-configuration .
  • Catalysis : Add CuI (5 mol%) to accelerate cyclization and improve stereochemical control .
  • Data-Driven Tuning : Compare yields and Z/E ratios via HPLC (C18 column, acetonitrile/water gradient) under varying conditions .

Q. What strategies resolve contradictions in reported biological activity data for analogous compounds?

  • Methodological Answer :

  • Assay Standardization : Replicate antimicrobial testing using CLSI guidelines (e.g., broth microdilution with S. aureus ATCC 25923) to minimize variability .

  • SAR Analysis : Compare substituent effects (e.g., bromophenyl vs. chlorophenyl) on MIC values to identify critical pharmacophores (Table 1) .

    Table 1 : Structure-Activity Relationships (SAR) of Analogous Compounds

    Substituent (R)MIC (µg/mL) vs. S. aureusLogP
    3-Bromophenyl2.53.8
    4-Chlorophenyl10.24.1
    Data adapted from antimicrobial studies .

Q. How can computational methods predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to E. coli enoyl-ACP reductase (PDB ID: 1C14). Focus on hydrogen bonds between the acetamide carbonyl and Thr³⁵⁶ .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-enzyme complex (RMSD <2.0 Å indicates robust binding) .

Data Contradiction Analysis

Q. Why do solubility values vary across studies for structurally similar compounds?

  • Methodological Answer :

  • Experimental Variables : Differences in pH (e.g., PBS vs. unbuffered water) and temperature (25°C vs. 37°C) significantly affect solubility. Standardize measurements using shake-flask method at 25°C .
  • Counterion Effects : Compare hydrochloride salts vs. free bases (e.g., solubility of free base: 0.12 mg/mL vs. HCl salt: 1.8 mg/mL in water) .

Experimental Design Recommendations

Q. How to design stability studies for this compound under physiological conditions?

  • Methodological Answer :

  • Buffer Compatibility : Incubate at 37°C in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via LC-MS at 0, 24, and 48 hours .
  • Light Sensitivity : Expose to UV light (254 nm) and track photodegradation products using HRMS .

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